(S)-3-hydroxymethyl-ethyl-pyrrolidine

Chiral synthesis Asymmetric catalysis Stereochemical purity

Secure your supply chain with the (S)-enantiomer of 3-hydroxymethyl-ethyl-pyrrolidine (CAS 2166251-13-2). This chiral N-alkyl pyrrolidine, supplied at a verified 98% purity, eliminates risky downstream chiral resolution steps. Its defined (S)-configuration is essential for PDE10, NK3, and β3 adrenergic programs. Avoid the procurement risks of racemic or N-methyl analogs, which introduce stereochemical mismatches and altered catalytic activity. Directly source this single-enantiomer building block for reproducible asymmetric synthesis and fragment-based drug discovery.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8185227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxymethyl-ethyl-pyrrolidine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)CO
InChIInChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
InChIKeyOQESQLHTMOOSST-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxymethyl-ethyl-pyrrolidine | Chiral Building Block for Asymmetric Synthesis & Catalysis Procurement


(S)-3-Hydroxymethyl-ethyl-pyrrolidine (CAS 2166251-13-2), systematically named [(3S)-1-ethylpyrrolidin-3-yl]methanol, is a chiral N-alkyl pyrrolidine derivative with a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol . It is classified as an amino alcohol and features a single stereogenic center at the 3-position of the pyrrolidine ring, a reactive hydroxymethyl substituent, and an N-ethyl group [1]. This compound is primarily sourced as a specialty chiral intermediate and research chemical, typically supplied at 95% purity for use in medicinal chemistry, asymmetric catalysis, and the synthesis of bioactive molecules [2].

Why the (S)-Enantiomer of 3-Hydroxymethyl-ethyl-pyrrolidine Cannot Be Substituted with the (R)-Form, Racemate, or N-Methyl Analog


Substituting the (S)-enantiomer of 3-hydroxymethyl-ethyl-pyrrolidine with its (R)-enantiomer, the racemic mixture, or the N-methyl analog introduces critical risks of stereochemical mismatch and altered physicochemical properties that can compromise downstream synthetic outcomes. The (R)-enantiomer (CAS 1360801-09-7) possesses the opposite absolute configuration at the C3 stereocenter, which can lead to failed chiral induction or inverted biological activity in target molecules [1]. The racemate (CAS 61472-22-8) is supplied by vendors without analytical characterization data and on an 'as-is' basis, transferring identity and purity verification burden to the buyer . Furthermore, the N-methyl analog (3-hydroxymethyl-N-methylpyrrolidine) differs in computed logP and aqueous solubility due to the shorter N-alkyl chain, altering catalyst performance in polyurethane systems where the N-substituent modulates polymerization activity [2]. These differences directly impact synthetic reproducibility and procurement risk profiles, as detailed in the quantitative comparisons below.

Head-to-Head Comparative Evidence: (S)-3-Hydroxymethyl-ethyl-pyrrolidine vs. Closest Analogs


Absolute Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer for Asymmetric Synthesis Fidelity

The (S)-enantiomer (CAS 2166251-13-2) has the absolute configuration [(3S)-1-ethylpyrrolidin-3-yl]methanol with a defined stereocenter count of 1 and 0 undefined stereocenters, as confirmed by its InChI Key (OQESQLHTMOOSST-ZETCQYMHSA-N) [1]. In contrast, the (R)-enantiomer (CAS 1360801-09-7) bears the opposite configuration with InChI Key OQESQLHTMOOSST-SSDOTTSWSA-N [2]. This inversion of absolute configuration is non-interchangeable in diastereoselective syntheses, where the spatial orientation of the hydroxymethyl group dictates facial selectivity in subsequent reactions [3].

Chiral synthesis Asymmetric catalysis Stereochemical purity Enantiomeric differentiation

Vendor-Supplied Purity and Characterization: (S)-Enantiomer vs. Racemic Mixture for Procurement Risk Mitigation

The (S)-enantiomer is commercially available from suppliers such as eNovation Chemicals at a specified purity of 95% with batch-level quality documentation [1]. In contrast, Sigma-Aldrich supplies the racemic (1-ethylpyrrolidin-3-yl)methanol (CAS 61472-22-8) under its AldrichCPR program explicitly 'as-is,' stating that 'Sigma-Aldrich does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity' . This represents a fundamental difference in procurement risk: the (S)-enantiomer purchase includes a defined purity specification, while the racemate purchase transfers analytical verification obligations entirely to the end user.

Chemical procurement Purity specification Quality assurance Analytical characterization

Computed Physicochemical Properties: (S)-Enantiomer vs. (R)-Enantiomer LogP and Hydrogen Bonding Profile

Both enantiomers share identical computed molecular descriptors: molecular weight 129.20 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, topological polar surface area of 23.5 Ų, and 2 rotatable bonds [1][2]. These values satisfy Lipinski's Rule of Five criteria, and the experimental logP measured at -0.077 (ChemBase) [3] indicates a balanced hydrophilic-lipophilic profile. The identical physicochemical profile between enantiomers means the differentiating factor for procurement is exclusively stereochemical, not bulk property-driven; however, the N-ethyl substitution produces a higher logP (0.3) compared to the N-methyl analog (predicted lower logP), affecting partition behavior in biphasic reaction systems.

Physicochemical profiling LogP Drug-likeness ADME prediction

N-Substituent Effect on Catalytic Activity: N-Ethyl vs. N-Methyl Pyrrolidine Derivatives in Polyurethane Systems

Bayer AG's foundational patent (JPH05105661A) establishes that 3-hydroxymethyl-N-methylpyrrolidine acts as a highly active catalyst for polyisocyanate polyaddition, with the explicit claim that catalytic activity can be 'optionally adjusted by exchanging the substituent on the ring' [1]. The N-ethyl substituent of the present compound provides a distinct steric and electronic environment compared to the N-methyl benchmark, enabling fine-tuning of gel times, pot life, and foam rise profiles in polyurethane formulations. The patent teaches that varying the N-alkyl group from methyl to ethyl modulates the nucleophilicity of the tertiary amine center, directly impacting the rate of the urethane-forming reaction [1].

Polyurethane catalysis Polyisocyanate polyaddition N-alkyl pyrrolidine Catalyst tuning

Chiral Pyrrolidine as a Versatile Scaffold: Application Breadth vs. Alternative Heterocyclic Building Blocks

3-Hydroxymethylpyrrolidine derivatives serve as key intermediates in the preparation of PDE10 inhibitors for schizophrenia [1] and as chiral ligands in asymmetric catalysis [2]. The (S)-3-hydroxymethyl-ethyl-pyrrolidine scaffold combines three functional handles—the tertiary amine (N-ethyl), the primary alcohol (hydroxymethyl), and the chiral C3 center—enabling divergent derivatization pathways including N-alkylation, O-acylation, oxidation to the carboxylic acid, and nucleophilic substitution after activation [3]. Compared to the simpler 3-hydroxymethylpyrrolidine (CAS 5082-74-6, MW 101.15), the N-ethyl group provides a permanently tertiary amine that cannot undergo further N-functionalization, locking the amine substitution pattern while preserving the hydroxymethyl group as the sole reactive handle [4].

Medicinal chemistry Chiral building block Pyrrolidine scaffold Drug discovery

Optimal Procurement and Application Scenarios for (S)-3-Hydroxymethyl-ethyl-pyrrolidine


Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (S)-Stereochemistry at a Pyrrolidine Scaffold

Medicinal chemistry programs targeting PDE10 inhibitors, NK3 receptor antagonists, or β3 adrenergic receptor agonists where the 3-substituted pyrrolidine core is a key pharmacophore benefit from the (S)-enantiomer's defined absolute configuration [1]. The specified 95% purity and single-enantiomer identity eliminate the need for chiral resolution steps downstream, reducing synthetic step count and improving overall yield compared to routes starting from the racemate [2].

Chiral Ligand or Organocatalyst Development for Enantioselective Transformations

The (S)-3-hydroxymethyl-ethyl-pyrrolidine scaffold can be elaborated into chiral C2-symmetric ligands or pyrrolidine-based organocatalysts for reactions such as enantioselective diethylzinc additions to aldehydes [3]. The N-ethyl group provides a permanently tertiary amine that cannot participate in competing side reactions during catalysis, while the chiral C3-hydroxymethyl group serves as the point of attachment for additional stereodirecting elements [4].

Specialty Polyurethane Catalyst with Tunable Activity via N-Alkyl Substitution

Drawing on Bayer's patent teaching that 3-substituted pyrrolidines are active polyisocyanate polyaddition catalysts whose activity can be adjusted by varying the N-substituent, the N-ethyl derivative represents a distinct catalyst candidate for polyurethane formulations requiring modified gel times, reduced odor, or altered selectivity relative to the N-methyl benchmark [5]. The chiral nature of the (S)-enantiomer may additionally enable stereoselective polymerization outcomes in specialized applications.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 129.20 Da, cLogP of 0.3, and full compliance with Lipinski's Rule of Five, the (S)-enantiomer is an ideal fragment-sized chiral amine-alcohol for inclusion in diversity-oriented screening libraries [6]. The combination of a rigid pyrrolidine ring, a hydrogen bond-donating alcohol, and a hydrogen bond-accepting tertiary amine provides three distinct pharmacophoric features in a minimal scaffold, maximizing ligand efficiency metrics in fragment screens.

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